
3-Methoxyphenylacetone
Overview
Description
3-Methoxyphenylacetone (CAS 3027-13-2) is an organic compound with the molecular formula C₁₀H₁₂O₂ and a molar mass of 164.20 g/mol. It is characterized by a phenyl ring substituted with a methoxy group (-OCH₃) at the 3-position and a propan-2-one (acetone) group at the adjacent carbon. Key properties include:
- Boiling Point: 258–260°C (lit.)
- Density: 1.911 g/mL at 25°C
- Solubility: Miscible with dimethyl sulfoxide (DMSO) .
- Applications: Used in fragrance synthesis and as an intermediate in pharmaceuticals, notably tapentadol hydrochloride .
Synthesis typically involves a Grignard reaction between propionitrile and a methoxy-substituted benzyl magnesium halide, followed by acid hydrolysis and vacuum distillation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Friedel-Crafts Acylation: One common method for synthesizing 3-Methoxyphenylacetone involves the Friedel-Crafts acylation of anisole (methoxybenzene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{CH}_3\text{OC}_6\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{CH}_3\text{OC}_6\text{H}_4\text{COCH}_3 + \text{HCl} ]
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Industrial Production Methods: Industrially, this compound can be produced through similar Friedel-Crafts acylation processes, often optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: 3-Methoxyphenylacetone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the methoxy group directs incoming electrophiles to the ortho and para positions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 3-Methoxybenzoic acid or 3-Methoxybenzaldehyde.
Reduction: 3-Methoxyphenylpropanol.
Substitution: 3-Methoxy-4-bromophenylacetone or 3-Methoxy-4-nitrophenylacetone.
Scientific Research Applications
Synthesis of Optically Active Compounds
One of the primary applications of 3-methoxyphenylacetone is in the preparation of optically active cyanohydrins . This process involves the reaction of the ketone with cyanide sources, leading to compounds that are important in asymmetric synthesis, particularly in the pharmaceutical industry. The ability to produce optically active forms is crucial for developing drugs that require specific stereochemistry for efficacy and safety .
Central Nervous System (CNS) Active Compounds
This compound is also utilized in synthesizing various CNS-active compounds . Its derivatives have been studied for their potential neuropharmacological effects, contributing to the development of medications for neurological disorders. Research indicates that compounds derived from this compound exhibit significant biological activity, which may be beneficial for treating conditions such as depression and anxiety .
Preparation of Other Important Derivatives
The compound plays a significant role in synthesizing 4-amino-3-methoxypropiophenone , a derivative that has shown promise in medicinal chemistry. This transformation is essential for creating new therapeutic agents that can target specific biological pathways .
Environmental Applications
Recent studies have explored the use of this compound in environmental chemistry, particularly concerning its role in secondary organic aerosol (SOA) formation from biomass burning emissions. The compound can undergo photochemical reactions that contribute to atmospheric chemistry, affecting air quality and climate change dynamics . Understanding these processes is vital for developing strategies to mitigate environmental impacts.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for various chromatographic methods. Its distinct properties allow researchers to calibrate instruments and validate methodologies used in complex mixture analyses .
Case Study: Synthesis of CNS Active Compounds
A study demonstrated the synthesis of a series of CNS-active compounds derived from this compound, highlighting their potential therapeutic effects. The research involved evaluating the pharmacological profiles of these derivatives in animal models, showing promising results for future drug development.
Research on SOA Formation
Investigations into secondary organic aerosol formation revealed that this compound can significantly contribute to SOA mass yield when exposed to photochemical conditions typical of urban atmospheres. This research emphasizes the compound's relevance not only in synthetic chemistry but also in understanding atmospheric processes and pollution control measures .
Mechanism of Action
Mechanism:
Electrophilic Aromatic Substitution: The methoxy group on the benzene ring activates the ring towards electrophilic aromatic substitution by donating electron density through resonance and inductive effects. This makes the ortho and para positions more reactive towards electrophiles.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Positional Isomers
2-Methoxyphenylacetone (CAS 5211-62-1)
- Structure : Methoxy group at the 2-position.
- Molecular Formula : C₁₀H₁₂O₂ (same as 3-isomer).
- Boiling Point : 135–139°C at 2.0 kPa .
- Purity : >98% (commercially available) .
- Applications: Limited data, but used in research contexts .
4-Methoxyphenylacetone (CAS 122-84-9)
- Structure : Methoxy group at the 4-position.
- Molecular Formula : C₁₀H₁₂O₂.
- Purity : 98% .
- Applications : Precursor in amphetamine synthesis, highlighting regulatory significance .
Key Differences :
Property | 3-Methoxyphenylacetone | 2-Methoxyphenylacetone | 4-Methoxyphenylacetone |
---|---|---|---|
Boiling Point (°C) | 258–260 | 135–139 (at 2.0 kPa) | Not reported |
Regulatory Status | Irritant | Research chemical | Controlled precursor |
Primary Use | Fragrances, tapentadol | Research | Illicit drug synthesis |
Functional Group Analogs
3-Methoxyphenylacetic Acid (CAS 1798-09-0)
- Structure : Carboxylic acid derivative.
- Molecular Formula : C₉H₁₀O₃.
- Melting Point : 71–73°C .
- Applications : Intermediate in pesticides and pharmaceuticals .
3-Methoxyphenylacetonitrile (CAS 19924-43-7)
- Structure : Nitrile group instead of ketone.
- Molecular Formula: C₉H₉NO.
- Purity : >98% .
- Hazards : Requires strict inhalation controls .
Comparison :
Compound | Functional Group | Molecular Weight | Key Application |
---|---|---|---|
This compound | Ketone | 164.20 | Fragrances, tapentadol |
3-Methoxyphenylacetic Acid | Carboxylic Acid | 166.17 | Pesticides, pharmaceuticals |
3-Methoxyphenylacetonitrile | Nitrile | 147.18 | Specialty synthesis |
Structural Analogs
3,4-Dimethoxyphenylacetone (CAS 776-99-8)
- Structure : Additional methoxy group at the 4-position.
- Impact : Enhanced electron-donating effects may alter reactivity in organic synthesis .
4-Hydroxy-3-methoxyphenylacetone (CAS 2503-46-0)
- Structure : Hydroxyl group at 4-position.
- Impact: Potential for hydrogen bonding, increasing solubility in polar solvents .
Market and Availability
Compound | Purity | Price (1g) | Key Suppliers |
---|---|---|---|
This compound | 97% | ¥620 | Alfa, Combi-Blocks |
2-Methoxyphenylacetone | 98% | Not reported | Combi-Blocks |
4-Methoxyphenylacetone | 98% | Not reported | Alfa, GLPBIO |
Biological Activity
3-Methoxyphenylacetone, a compound with the molecular formula C10H12O2, is a phenylacetone derivative that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C10H12O2
- CAS Number : 76410-23-6
- Molecular Weight : 164.20 g/mol
Pharmacological Properties
This compound has been studied for its potential pharmacological effects, particularly in relation to its structural analogs. Notably, it is related to compounds like MDMA (3,4-methylenedioxymethamphetamine) and exhibits similar interactions with neurotransmitter systems.
- Serotonin Transporter (SERT) Interaction : Research indicates that compounds structurally related to this compound can interact with SERT, which is crucial for serotonin reuptake in the brain. This interaction may contribute to mood-altering effects and potential therapeutic applications in mood disorders .
- Norepinephrine Transporter (NET) Activity : Similar to its effects on SERT, this compound may also influence NET activity. This dual action on both serotonin and norepinephrine systems suggests a potential for treating conditions such as depression and anxiety .
Anti-inflammatory Effects
Studies have demonstrated that phenolic compounds, including derivatives like this compound, exhibit anti-inflammatory properties. For instance, they have shown significant inhibition of nitric oxide (NO) production in macrophage cell lines, which is indicative of their potential use in inflammatory conditions .
Compound | IC50 Value (μM) | Biological Activity |
---|---|---|
This compound | TBD | Anti-inflammatory |
Compound A | 17.9 | Inhibits NO production |
Compound B | 5.6 | Inhibits NO production |
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases. The compound's structure may facilitate its ability to scavenge free radicals and protect cellular components from oxidative damage.
Case Studies
- In Vivo Studies : Research involving animal models has indicated that administration of this compound can lead to observable changes in behavior consistent with alterations in serotonin levels. These findings suggest a need for further exploration into its effects on mood disorders.
- In Vitro Studies : In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
1-(3-methoxyphenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMRRRLPDBJBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184359 | |
Record name | 1-(3-Methoxyphenyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3027-13-2 | |
Record name | 3′-Methoxyphenyl-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3027-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxyphenyl)acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Methoxyphenyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-methoxyphenyl)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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